![molecular formula C9H15ClO2S B1382682 {Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride CAS No. 1803596-85-1](/img/structure/B1382682.png)
{Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride
Overview
Description
“{Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride” is a research chemical . Its unique structure allows for diverse applications, including the synthesis of complex organic molecules and the development of new drug compounds.
Molecular Structure Analysis
The chemical formula for “{Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride” is C9H15ClO2S . Its molecular weight is 222.74 . The InChI code for this compound is 1S/C8H13ClO3S/c9-13(10,11)6-8-3-1-7(2-4-8)5-12-8/h7H,1-6H2 .Physical And Chemical Properties Analysis
“{Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride” is a powder . The storage temperature for this compound is -10 degrees .Scientific Research Applications
Enantioselective Synthesis
This compound is utilized in the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates. These reactions are crucial for creating compounds with high optical purity, which is essential in the pharmaceutical industry for the production of drugs with specific desired activities .
Metal-Free Organic Synthesis
Researchers have developed metal-free conditions for synthesizing a wide range of bicyclo[2.2.2]octane-1-carboxylates using {Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride. This approach is significant as it avoids the use of heavy metals, which can be toxic and environmentally harmful .
Synthesis of Natural Product Analogues
The compound serves as a key intermediate in the synthesis of natural product analogues, such as platencin analogues. Platencin is a natural product with antibacterial activity, and synthesizing its analogues can lead to the development of new antibiotics .
Development of Antibacterial Agents
Due to its role in the synthesis of platencin analogues, {Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride is instrumental in the development of new antibacterial agents, especially against Gram-positive pathogens resistant to current antibiotics .
Reference Standards for Pharmaceutical Testing
It is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods employed during drug development .
Mechanism of Action
The mechanism of action for “{Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride” is not specified in the search results. As a research chemical, its mechanism of action would depend on the specific context of its use.
Safety and Hazards
properties
IUPAC Name |
1-bicyclo[2.2.2]octanylmethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2S/c10-13(11,12)7-9-4-1-8(2-5-9)3-6-9/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNMTXBKSKVCOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC2)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701241377 | |
Record name | Bicyclo[2.2.2]octane-1-methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701241377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1803596-85-1 | |
Record name | Bicyclo[2.2.2]octane-1-methanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803596-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[2.2.2]octane-1-methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701241377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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